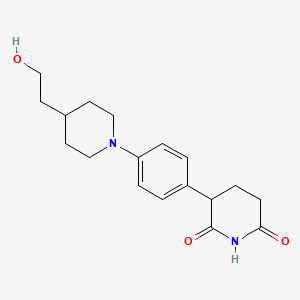
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione is a complex organic compound that features a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione typically involves multi-step organic reactions One common approach is to start with the piperidine ring, which can be functionalized through various substitution reactions
Industrial Production Methods
Industrial production of this compound may involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the piperidine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.
Scientific Research Applications
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways.
Medicine: It is being explored for its use in targeted protein degradation therapies, particularly in the development of PROTACs (proteolysis-targeting chimeras).
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. In the context of PROTACs, the compound acts as a ligand that binds to the target protein and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process effectively reduces the levels of the target protein in the cell, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione: This compound shares a similar piperidine ring structure and is also used in the development of PROTACs.
2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydroisoquinoline: This compound contains a piperidine moiety and is used in medicinal chemistry.
Uniqueness
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione is unique due to its specific functional groups, which allow for versatile chemical modifications and applications in targeted protein degradation. Its ability to form stable conjugates with various linkers makes it a valuable tool in the design of novel therapeutic agents.
Properties
Molecular Formula |
C18H24N2O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-[4-[4-(2-hydroxyethyl)piperidin-1-yl]phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H24N2O3/c21-12-9-13-7-10-20(11-8-13)15-3-1-14(2-4-15)16-5-6-17(22)19-18(16)23/h1-4,13,16,21H,5-12H2,(H,19,22,23) |
InChI Key |
LNGYBCMJSMBZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCC(CC3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


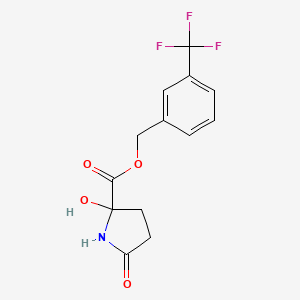
![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)


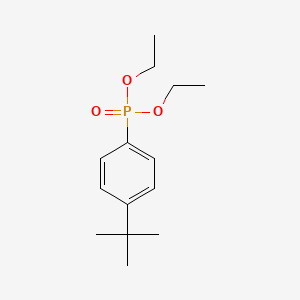
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)
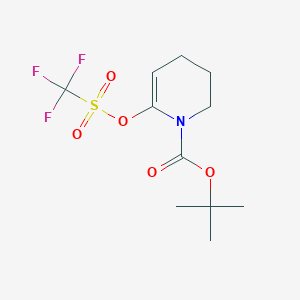
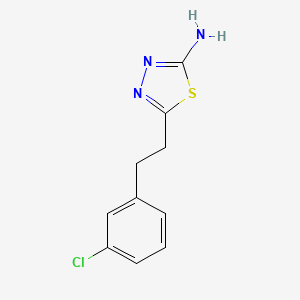


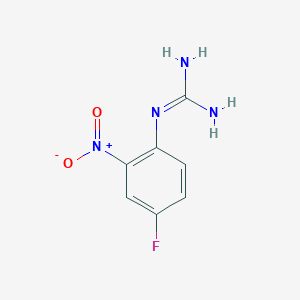
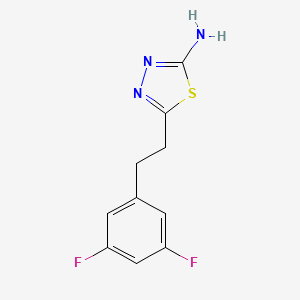
![4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13685475.png)
